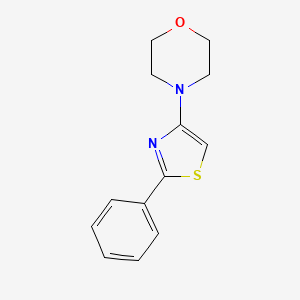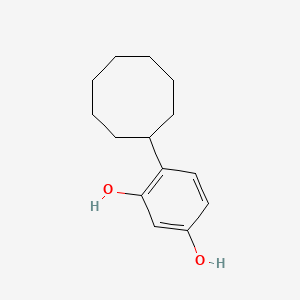
4-Cyclooctylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclooctylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 3 positions. This compound is part of the diol family, which are compounds containing two hydroxyl groups. The presence of the cyclooctyl group introduces unique steric and electronic properties, making it an interesting subject for research in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctylbenzene-1,3-diol typically involves the reaction of cyclooctyl derivatives with benzene-1,3-diol (resorcinol). One common method is the Friedel-Crafts alkylation, where cyclooctyl chloride reacts with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
4-Cyclooctylbenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of cyclooctylbenzoquinone.
Reduction: Formation of cyclooctylbenzene.
Substitution: Formation of cyclooctylbenzene halides or ethers.
科学研究应用
4-Cyclooctylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 4-Cyclooctylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclooctyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Cyclopentylbenzene-1,3-diol: Similar structure but with a cyclopentyl group instead of a cyclooctyl group.
4-Aminocyclopentane-1,3-diol: Contains an amino group and a cyclopentane ring.
Cyclohexylbenzene-1,3-diol: Features a cyclohexyl group.
Uniqueness
4-Cyclooctylbenzene-1,3-diol is unique due to the presence of the cyclooctyl group, which introduces greater steric hindrance and alters the electronic properties compared to its smaller-ring analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific research and industrial applications.
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-cyclooctylbenzene-1,3-diol |
InChI |
InChI=1S/C14H20O2/c15-12-8-9-13(14(16)10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2 |
InChI 键 |
ORRJPSVKFKJXTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


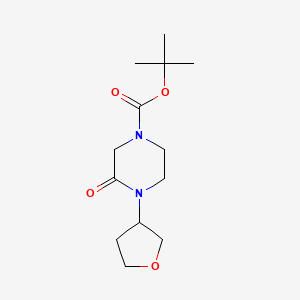
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
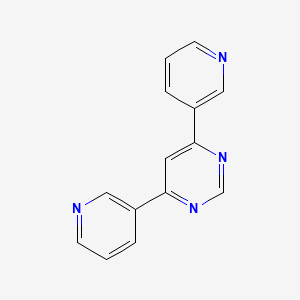
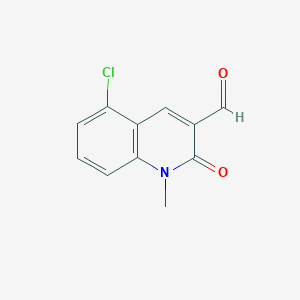

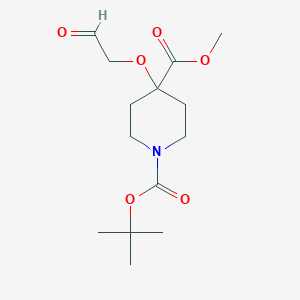
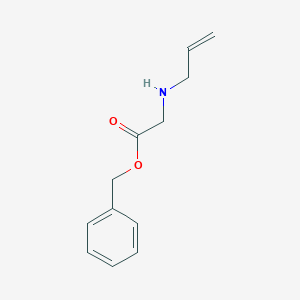
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
